molecular formula C17H17N3O6S B10888306 2-Oxo-2-[(4-sulfamoylphenyl)amino]ethyl 2-(acetylamino)benzoate

2-Oxo-2-[(4-sulfamoylphenyl)amino]ethyl 2-(acetylamino)benzoate

Cat. No.: B10888306
M. Wt: 391.4 g/mol
InChI Key: GJQYOTMDIGJZAH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(AMINOSULFONYL)ANILINO]-2-OXOETHYL 2-(ACETYLAMINO)BENZOATE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-(aminosulfonyl)aniline with oxalyl chloride to form an intermediate, which is then reacted with 2-(acetylamino)benzoic acid under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[4-(AMINOSULFONYL)ANILINO]-2-OXOETHYL 2-(ACETYLAMINO)BENZOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acid derivatives, while reduction can produce amines .

Scientific Research Applications

2-[4-(AMINOSULFONYL)ANILINO]-2-OXOETHYL 2-(ACETYLAMINO)BENZOATE has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis studies.

    Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(AMINOSULFONYL)ANILINO]-2-OXOETHYL 2-(ACETYLAMINO)BENZOATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(AMINOSULFONYL)ANILINO]-2-OXOETHYL 2-(ACETYLAMINO)BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable for various research applications and distinguishes it from other similar compounds .

Properties

Molecular Formula

C17H17N3O6S

Molecular Weight

391.4 g/mol

IUPAC Name

[2-oxo-2-(4-sulfamoylanilino)ethyl] 2-acetamidobenzoate

InChI

InChI=1S/C17H17N3O6S/c1-11(21)19-15-5-3-2-4-14(15)17(23)26-10-16(22)20-12-6-8-13(9-7-12)27(18,24)25/h2-9H,10H2,1H3,(H,19,21)(H,20,22)(H2,18,24,25)

InChI Key

GJQYOTMDIGJZAH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC=C1C(=O)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N

Origin of Product

United States

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